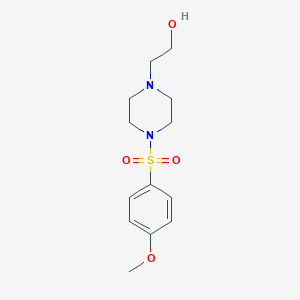

2-(4-((4-甲氧基苯基)磺酰基)哌嗪-1-基)乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

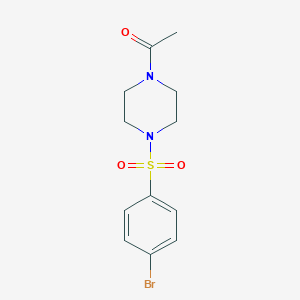

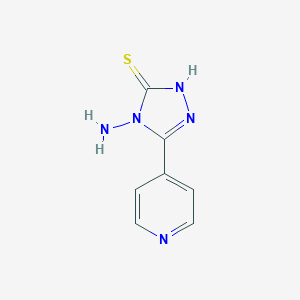

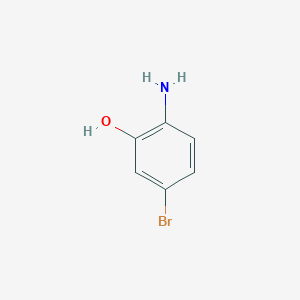

“2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol” is a chemical compound with the molecular formula C13H20N2O4S . It has a molecular weight of 300.38 . The compound is used in scientific research and exhibits complex properties that enable its application in diverse fields such as pharmacology, organic synthesis, and medicinal chemistry.

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a novel compound with a similar structure was obtained in good yield via a three-step protocol . The product was purified by crystallization from 96% ethanol and characterized by 1H NMR, 13C NMR, IR, and HRMS spectra .Molecular Structure Analysis

The molecular structure of “2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol” can be analyzed using various spectroscopic techniques. The compound’s structure has been assigned by HRMS, IR, 1H, and 13C NMR experiments .Physical And Chemical Properties Analysis

The compound has a melting point of 121-123°C . It is a powder at room temperature .科学研究应用

5-HT6 Receptor Antagonists

与2-(4-((4-甲氧基苯基)磺酰基)哌嗪-1-基)乙醇相关的化合物已被确认为有效的5-HT6受体拮抗剂。例如,Vera等人(2016年)发现该化合物的某些衍生物显示出强大的结合亲和力,并在5-HT6受体功能测定中作为拮抗剂(Vera et al., 2016)。

晶体结构和DFT研究

Kumara等人(2017年)专注于类似于2-(4-((4-甲氧基苯基)磺酰基)哌嗪-1-基)乙醇的化合物的晶体结构研究和密度泛函理论(DFT)计算。这项研究有助于理解这些分子的亲电性和亲核性反应位点(Kumara et al., 2017)。

合成和化学性质

王金鹏(2013年)详细介绍了类似化合物的合成过程,有助于理解这类分子的化学性质和潜在应用(Wang Jin-peng, 2013)。

抗菌研究

Patel和Agravat(2009年)研究了与该化合物相关的吡啶衍生物的抗菌性能。他们的研究结果表明显着的抗菌活性,这对于开发新的抗菌剂可能具有重要意义(Patel & Agravat, 2009)。

新型抗抑郁药物的酶代谢

Hvenegaard等人(2012年)研究了与2-(4-((4-甲氧基苯基)磺酰基)哌嗪-1-基)乙醇结构相关的化合物的代谢,为其在新型抗抑郁药物中的潜在作用提供了见解(Hvenegaard et al., 2012)。

PI3Kα抑制剂

Lanman等人(2014年)探讨了醇类作为PI3Kα抑制剂哌嗪磺酰胺部分的替代物的有效性,其中包括类似于2-(4-((4-甲氧基苯基)磺酰基)哌嗪-1-基)乙醇的化合物。他们的研究有助于癌症治疗的发展(Lanman et al., 2014)。

细菌持久性

Kim等人(2011年)发现,与2-(4-((4-甲氧基苯基)磺酰基)哌嗪-1-基)乙醇结构相关的化学化合物选择性地杀灭细菌持久者,这对于解决抗生素耐药性问题具有重要意义(Kim et al., 2011)。

作用机制

Target of Action

Compounds with a similar piperazine structure have been found to interact with a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . They are also components in potential treatments for Parkinson’s and Alzheimer’s disease .

Mode of Action

It’s known that piperazine derivatives can modulate the pharmacokinetic properties of a drug substance . The key step in the synthesis of similar compounds includes aza-Michael addition between diamine and the in situ generated sulfonium salt .

Biochemical Pathways

Compounds with a similar structure have been found to affect a variety of biochemical pathways related to the diseases mentioned above .

Pharmacokinetics

A study on similar compounds showed that six of them exhibited an acceptable pharmacokinetic profile . This suggests that 2-{4-[(4-methoxyphenyl)sulfonyl]piperazino}-1-ethanol may also have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Similar compounds have been found to exhibit good antibacterial activity and induce apoptosis via cell cycle arrest at the sub-G1 and G2/M phase .

Action Environment

The environment can significantly influence the action, efficacy, and stability of this compound. For instance, storage under inert gas is recommended as it is hygroscopic . Additionally, the compound’s action can be influenced by the presence of other substances in the environment, such as other drugs or biological molecules.

属性

IUPAC Name |

2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4S/c1-19-12-2-4-13(5-3-12)20(17,18)15-8-6-14(7-9-15)10-11-16/h2-5,16H,6-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEWVVGUOHKZQOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349929 |

Source

|

| Record name | 2-[4-(4-Methoxybenzene-1-sulfonyl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol | |

CAS RN |

321531-40-2 |

Source

|

| Record name | 2-[4-(4-Methoxybenzene-1-sulfonyl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate](/img/structure/B182731.png)

![1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime](/img/structure/B182754.png)